molecular formula C7H14O6 B013710 Methyl alpha-D-mannopyranoside CAS No. 617-04-9

Methyl alpha-D-mannopyranoside

Cat. No. B013710
CAS RN: 617-04-9
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-VEIUFWFVSA-N
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Description

Methyl alpha-D-mannopyranoside (MAM) is a naturally occurring sugar molecule found in plants and fungi. It is a derivative of mannose, a six-carbon sugar, and is a component of many polysaccharides. MAM has been used extensively in scientific research due to its unique properties and its ability to interact with a variety of biological molecules. It is a versatile molecule that can be used to study a wide range of biological processes, including protein-protein interactions, cell signaling, and enzyme activity.

Scientific Research Applications

  • Methyl alpha-D-mannopyranoside has been used in the synthesis of complex molecules for biochemical applications, such as determining UDP-N-acetylglucosamine-1-phosphotransferase (Madiyalakan, An, Jain, & Matta, 1985).

  • It plays a role in understanding sugar metabolism, as evidenced by its use in studying the crystal structure of concanavalin A, a protein involved in carbohydrate binding (Derewenda et al., 1989).

  • This compound has potential in medical applications, such as preventing urinary tract infections caused by Escherichia coli in mice (Aronson et al., 1979).

  • Its structural analysis has implications for drug discovery and targeting, as observed in the structure of concanavalin A-methyl alpha-D-mannopyranoside complex (Hardman & Ainsworth, 1976).

  • The compound has shown efficacy in inhibiting the development of rat adjuvant arthritis, suggesting an immunoregulatory mechanism (Prokopova et al., 1993).

  • This compound derivatives have shown potential as antimicrobial agents, with some having improved drug-likeness profiles and better binding affinity against SARS-CoV-2 M-pro protein (Yasmin et al., 2021).

  • It has been used in synthetic chemistry, such as in the synthesis of extended fragments of mycobacterial 3-O-methylmannose polysaccharides, which stimulate the fatty acid synthetase multienzyme complex (Liao & Lu, 1996).

Biochemical Analysis

Biochemical Properties

Methyl alpha-D-mannopyranoside is a competitor inhibitor of the binding of mannose by Escherichia coli . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1
Source PubChem
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InChI Key

HOVAGTYPODGVJG-VEIUFWFVSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
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Molecular Formula

C7H14O6
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DSSTOX Substance ID

DTXSID10897266
Record name Methyl alpha-D-mannopyranoside
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Molecular Weight

194.18 g/mol
Source PubChem
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Physical Description

White to slightly gray odorless powder; [Acros Organics MSDS]
Record name Methyl alpha-D-mannopyranoside
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CAS RN

617-04-9, 25281-48-5
Record name Methyl α-D-mannopyranoside
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Record name Methyl alpha-D-mannopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Methyl α-D-Mannopyranoside (MeαManp) acts as a competitive inhibitor of Concanavalin A (Con A), a lectin that specifically binds to mannose-containing carbohydrates. [, , , , , , , , , ] MeαManp occupies Con A's carbohydrate-binding site, preventing it from interacting with its natural ligands. This interaction has been extensively studied using various techniques, including X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry. [, , , , , ]

A:

    • 1H NMR: Provides detailed information about the hydrogen atoms' environment in the molecule. [, ]
    • 13C NMR: Offers insights into the carbon skeleton of the compound, helping determine its structure and conformation. [, , ]
    • IR Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrations. []
    • X-ray Crystallography: Provides a three-dimensional structure of the molecule, including bond lengths and angles. [, ]

    A: MeαManp exhibits stability under various conditions, making it suitable for different applications. [] It has been successfully used in lyophilized formulations of recombinant human growth hormone to prevent protein aggregation, highlighting its compatibility with biomolecules. [] Furthermore, MeαManp can be incorporated into microcapsules without compromising their integrity. [] Its stability and compatibility make it a valuable tool in pharmaceutical and biotechnological applications.

    ANone: MeαManp itself is not known to possess catalytic properties. Its primary role in research is as a ligand for mannose-binding proteins, particularly Con A. By competitively inhibiting Con A, MeαManp serves as a valuable tool for studying:

    • Carbohydrate-protein interactions: Understanding the binding mechanisms and specificities of lectins like Con A. [, , , , , ]
    • Biological processes involving mannose recognition: Investigating processes like cell adhesion, signaling, and immune responses mediated by mannose-binding proteins. [, , , , , ]

    ANone: Computational methods have been employed to gain deeper insights into MeαManp's interactions with Con A and other potential targets:

    • Molecular docking: Predicting the binding modes and affinities of MeαManp and its derivatives to Con A, enabling the exploration of structure-activity relationships. [, ]
    • QSAR (Quantitative Structure-Activity Relationship) models: Developing models to predict the biological activity of MeαManp derivatives based on their structural features, facilitating the design of novel ligands with improved properties. []

    A: Research indicates that modifications to the MeαManp structure can significantly impact its binding affinity and selectivity for Con A. [, , , ]

    • Derivatization of hydroxyl groups: Introducing various substituents at the C-2, C-3, C-4, and/or C-6 positions can alter binding affinity. For instance, methylation of specific hydroxyl groups can enhance or diminish binding depending on the position. [, , ]
    • Glycosidic linkage modifications: Changing the configuration of the glycosidic linkage (α or β) or introducing additional sugar units can influence binding strength and selectivity. [, , , ]
    • Spacer arm length and flexibility: For multivalent ligands incorporating multiple MeαManp units, the length and flexibility of the spacer arm can impact the avidity and selectivity of binding to Con A. []

    A: MeαManp demonstrates good stability in various formulations, including lyophilized powders. [] Its ability to remain amorphous in the solid state contributes to its effectiveness as a stabilizer for protein formulations, as seen with recombinant human growth hormone. []

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